1,5-Diazocan-3-one 2HCl

説明

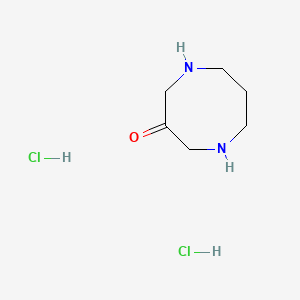

Structure

3D Structure of Parent

特性

IUPAC Name |

1,5-diazocan-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c9-6-4-7-2-1-3-8-5-6;;/h7-8H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNRBOAXVDIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Diazocan 3 One Dihydrochloride and Analogues

Strategic Approaches to the 1,5-Diazocan-3-one Core Construction

The assembly of the 1,5-diazocane framework, a key structural motif in various biologically active compounds, requires carefully designed strategies to facilitate the formation of the eight-membered ring efficiently. rsc.orgnih.gov

The construction of eight-membered nitrogen heterocycles is a formidable challenge in chemistry. rsc.org Direct cyclization is often hampered by high entropic and enthalpic barriers, leading to low yields and competing polymerization. nih.gov To circumvent these issues, several strategies have been developed.

Cascade Reactions: These multi-step sequences, where subsequent reactions occur in a single pot, are highly efficient for building complex molecular architectures. exlibrisgroup.comnih.gov For instance, a heterogeneous PtI2-catalyzed cascade reaction of δ-aminoalkynes with electron-deficient alkynes has been developed to produce various eight-membered nitrogen heterocycles in excellent yields under mild conditions. exlibrisgroup.com This process involves hydration, intramolecular cyclization, intermolecular addition, and a ring-expansion cascade. exlibrisgroup.com Similarly, rhodium-catalyzed cascade reactions of O-propargylic oximes have been used to synthesize azocine (B12641756) derivatives. nih.gov

[n+m] Cycloadditions: Cycloaddition reactions provide a powerful tool for ring formation. For example, an enantioselective (4+4) cycloaddition of 1,3-dienes with azadienes, catalyzed by a π-Lewis basic Pd(0) catalyst, has been reported for constructing fused eight-membered N-heterocycles. researchgate.net Another approach involves a Rh-catalyzed [4+2]-cycloaddition followed by an Au-catalyzed diastereoselective [4+4]-cycloaddition. researchgate.net

Rearrangement Reactions: A versatile protocol involving a nickel-catalyzed cycloetherification followed by a Claisen rearrangement has been shown to produce eight-membered nitrogen-containing heterocycles, specifically hexahydroazocin-3-ones, in moderate to good yields. nih.gov This operationally simple method is tolerant of many functional groups. nih.gov

A comparison of different cyclization strategies is presented in Table 1.

| Strategy | Catalyst/Reagent | Key Transformation | Advantages | Reference |

| Cascade Reaction | PtI₂ | Hydration/Cyclization/Ring-Expansion | High yields, mild conditions, recyclable catalyst | exlibrisgroup.com |

| Cascade Reaction | Rhodium catalyst | 2,3-Rearrangement/Heterocyclization | Maintains chirality of substrate | nih.gov |

| (4+4) Cycloaddition | Pd(0) catalyst | Nucleophilic addition/Ring cyclization | Enantioselective | researchgate.net |

| Cycloetherification/Claisen Rearrangement | Nickel catalyst | C-O bond coupling/Rearrangement | Operationally simple, good functional group tolerance | nih.gov |

Innovative techniques that leverage metal coordination or the release of ring strain offer powerful alternatives to traditional cyclization methods.

Metal-Templated Synthesis: In this approach, a metal ion acts as a template, organizing a flexible acyclic precursor into a conformation that favors cyclization. rsc.org This strategy is particularly effective for constructing mechanically interlocked molecules like rotaxanes and catenanes but the principle is applicable to macrocycle synthesis. rsc.orgsemanticscholar.orgresearchgate.net In "active metal template" synthesis, the metal plays a dual role as both a template and a catalyst for the bond-forming reaction that closes the ring. rsc.orgnih.gov Reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) have been successfully employed in this context. rsc.orgnih.gov

Strain-Release Driven Annulation: The inherent energy in strained small rings can be a potent driving force for chemical transformations. digitellinc.comnih.govrsc.org This concept, known as strain-release, can be harnessed to construct more complex, larger ring systems. digitellinc.comrsc.org For example, photoredox-catalyzed reactions involving the addition of radicals to the strained C–C σ-bond of bicyclobutanes (BCBs) have been used to generate spirocyclobutyl oxindoles. acs.org This strategy allows for the efficient formation of complex molecules by leveraging the high reactivity of strained precursors. digitellinc.comnih.gov Annulation reactions, which involve the formation of a new ring onto an existing structure, can be driven by this principle, providing access to a diverse collection of saturated heterocycles. acs.org

Intramolecular nucleophilic additions are a cornerstone of heterocycle synthesis. For the 1,5-diazocan-3-one scaffold, an intramolecular aza-Michael addition represents a key ring-closing strategy. In this process, a nitrogen nucleophile within the precursor molecule adds to an α,β-unsaturated carbonyl system. This approach has been successfully used in tandem reactions, for instance, following a diastereoselective addition of a nucleophile to an N-sulfinylimine, to construct isoindoline (B1297411) scaffolds. nih.gov The principle can be directly applied to the synthesis of the diazocanone ring, where a terminal amine attacks a conjugated system to form the eight-membered ring. The success of such cyclizations often depends on factors that favor the intramolecular pathway over intermolecular polymerization, such as the use of high-dilution conditions or specific templating effects.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of medium-sized rings is notoriously sensitive to reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and concentration is crucial for maximizing the yield of the desired cyclic product and minimizing the formation of oligomers or polymers.

In the synthesis of benzo nih.govresearchgate.netnih.govdigitellinc.comdiazocino[2,1-a]isoindol-12-(14H)-one derivatives, the reaction of 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-ones with 2-aminobenzylamine was catalyzed by p-toluenesulfonic acid in refluxing toluene, with yields ranging from 27% to 85% depending on the substituents. nih.gov This highlights the significant impact of substrate structure on reaction efficiency.

The choice of cyclization agent is also critical. A review on the synthesis of 1,5-diazocin-2-ones notes that while reagents like TBTU and mixed anhydride (B1165640) systems were ineffective for a particular intramolecular N-acylation, the BOP reagent successfully afforded the desired saturated chiral diazocanone. researchgate.net

The following table summarizes optimized conditions for related heterocycle syntheses, illustrating the importance of parameter tuning.

| Target Heterocycle | Key Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Benzo nih.govresearchgate.netnih.govdigitellinc.comdiazocino[2,1-a]isoindol-12(14H)-one | Condensation/Cyclization | p-TsOH | Toluene | Reflux | 27–85% | nih.gov |

| Functionalized Diazocines | Reductive Ring Closure | Zn/NH₄Cl, TiCl₄ | Dioxane/H₂O | Reflux | 56–60% | beilstein-journals.orgnih.gov |

| Mono-functionalized S-diazocines | Baeyer–Mills Reaction | Aniline/Nitrosobenzene | Acetic Acid | RT | 40–80% | beilstein-journals.org |

| Hexahydroazocin-3-ones | Cycloetherification/Claisen Rearrangement | Ni(cod)₂/dppf | Toluene | 100 °C | 57–66% | nih.gov |

Stereoselective and Enantioselective Synthesis of 1,5-Diazocan-3-one Derivatives

Introducing stereocenters into the 1,5-diazocan-3-one scaffold in a controlled manner is essential for applications in medicinal chemistry. This can be achieved through various stereoselective and enantioselective strategies.

Substrate-Controlled Synthesis: Chirality can be introduced from chiral starting materials. For example, the synthesis of optically active azocine derivatives was achieved through a rhodium-catalyzed cascade reaction where the chirality of the starting material was maintained throughout the process. nih.gov

Catalyst-Controlled Synthesis: Asymmetric catalysis provides a powerful method for generating enantiomerically enriched products from achiral precursors. Chiral ligands and catalysts have been developed for various transformations involving diazo compounds, leading to the formation of chiral building blocks. longdom.org Organocatalysis has also been employed for enantioselective reactions, such as the 1,3-dipolar cycloaddition between the Seyferth–Gilbert reagent and isatylidene malononitriles to produce chiral spiro-phosphonylpyrazoline-oxindoles. nih.gov

Diastereoselective Reactions: When multiple stereocenters are formed, controlling the relative stereochemistry is crucial. Base-promoted [5+1] double Michael additions have been shown to proceed with high diastereoselectivity in the synthesis of diazaspiro[5.5]undecane derivatives. semanticscholar.org Similarly, one-pot multi-component reactions can create multiple new bonds and stereocenters with excellent regio- and diastereoselectivities. researchgate.net

The development of these stereoselective methods is vital for accessing specific, biologically active isomers of 1,5-diazocan-3-one derivatives.

Green Chemistry Principles and Sustainable Approaches in Diazocanone Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like 1,5-diazocan-3-one is a critical aspect of modern process development. While specific studies detailing a comprehensive green synthesis of this exact molecule are not extensively documented, the principles can be applied to established synthetic routes to assess and improve their environmental footprint. Key green chemistry metrics include atom economy, E-factor (environmental factor), and the use of safer solvents and reagents.

A hypothetical analysis of a traditional synthetic route can illustrate the application of these principles. For instance, a multi-step synthesis might involve protection/deprotection steps and the use of hazardous reagents, leading to a lower atom economy and a higher E-factor. A greener approach would focus on minimizing these steps, utilizing catalytic reagents over stoichiometric ones, and selecting solvents with a better safety and environmental profile.

For example, the choice of solvent is crucial. Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly reduce the environmental impact. Furthermore, employing catalytic hydrogenation for reduction steps instead of metal hydrides improves atom economy and reduces waste. Energy efficiency is another key consideration, where microwave-assisted synthesis or flow chemistry can offer advantages over traditional heating methods by reducing reaction times and energy consumption. nih.gov

The following interactive data table provides a comparative analysis of a hypothetical traditional synthesis versus a potential greener alternative for a 1,5-diazocanone scaffold, highlighting key green chemistry metrics.

Interactive Data Table: Green Chemistry Metrics Comparison

| Metric | Traditional Synthesis (Hypothetical) | Greener Approach (Hypothetical) | Description |

| Atom Economy | Low (~40-50%) | High (>75%) | Percentage of reactants' atoms incorporated into the final product. |

| E-Factor | High (>50) | Low (<10) | Mass of waste per mass of product. |

| Solvent Choice | Dichloromethane, DMF | Water, Ethanol, 2-MeTHF | Prioritizes non-toxic, renewable, and recyclable solvents. |

| Energy Input | High (prolonged heating) | Low (microwave, flow) | Minimizes energy consumption for the reaction. |

| Reagent Type | Stoichiometric, hazardous | Catalytic, benign | Favors catalysts over reagents that are consumed in the reaction. |

Cascade and Multicomponent Reactions for Efficient Scaffold Construction

Cascade and multicomponent reactions represent powerful strategies for the efficient construction of complex molecular architectures like the 1,5-diazocane scaffold from simple starting materials in a single operation. These reactions are characterized by high atom and step economy, as multiple bonds are formed in one pot, avoiding the need for isolation and purification of intermediates. arkat-usa.orgresearchgate.net

While specific literature detailing cascade or multicomponent reactions for the direct synthesis of 1,5-diazocan-3-one is limited, the potential of these methodologies can be illustrated by their application in the synthesis of other eight-membered nitrogen heterocycles. For instance, rhodium-catalyzed cascade reactions have been successfully employed for the synthesis of azocine derivatives. nih.gov Such a strategy, if adapted, could potentially enable the rapid assembly of the 1,5-diazocane core.

A multicomponent reaction (MCR) approach, by definition, brings together three or more reactants in a single step to form a product that contains substantial portions of all the reactants. nih.gov The Ugi and Passerini reactions are classic examples of MCRs that have been widely used in medicinal chemistry to generate diverse libraries of compounds. beilstein-journals.org A hypothetical MCR for a 1,5-diazocanone could involve the reaction of a diamine, an aldehyde, and a carbonyl compound in a convergent manner.

The table below contrasts a traditional linear synthesis with a hypothetical cascade or multicomponent approach for the construction of a generic 1,5-diazocane scaffold, emphasizing the advantages in terms of efficiency.

Interactive Data Table: Comparison of Synthetic Strategies for 1,5-Diazocane Scaffold

| Feature | Traditional Linear Synthesis | Cascade/Multicomponent Approach | Advantage of Advanced Method |

| Number of Steps | 4-6 | 1-2 | Reduced reaction time, materials, and waste. |

| Intermediate Isolation | Required at each step | Generally not required | Simplified procedure and reduced loss of material. |

| Overall Yield | Often lower due to multiple steps | Potentially higher | Improved efficiency of the overall process. |

| Atom Economy | Moderate | High | More of the starting materials are incorporated into the final product. |

| Structural Diversity | Limited by the linear sequence | High, easily achievable | Allows for rapid generation of a library of analogues. |

Elucidation of Molecular Structure and Conformational Dynamics of 1,5 Diazocan 3 One Dihydrochloride

Advanced Spectroscopic Analysis for Detailed Structural Assignment

Spectroscopic methods are pivotal in defining the connectivity and spatial arrangement of atoms within a molecule. For 1,5-Diazocan-3-one Dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive understanding of its structure in both solution and the gas phase.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotameric and Conformational Studies

High-resolution NMR spectroscopy is a powerful tool for investigating the dynamic conformational behavior of 1,5-Diazocan-3-one Dihydrochloride in solution. The eight-membered diazocane ring is flexible and can adopt several low-energy conformations, primarily boat-chair and twist-boat forms. The presence of two protonated nitrogen atoms and a carbonyl group significantly influences the conformational equilibrium.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra exhibit characteristic chemical shifts and coupling constants that are sensitive to the geometry of the ring. Due to the protonation of the nitrogen atoms, the adjacent methylene (B1212753) protons are diastereotopic, leading to complex splitting patterns. Variable temperature NMR studies are instrumental in probing the energy barriers between different conformers. At low temperatures, the exchange between conformers can be slowed, allowing for the observation of distinct sets of signals for each populated conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons, offering crucial insights into their spatial proximity and thus the predominant conformation in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 3.85 (t) | 45.2 |

| C4 | 3.60 (s) | 48.9 |

| C6 | 3.75 (t) | 46.8 |

| C7 | 3.40 (t) | 44.5 |

| C8 | 3.90 (s) | 49.5 |

| C3 (C=O) | - | 208.1 |

Note: The chemical shifts are predicted values and may vary based on experimental conditions. s = singlet, t = triplet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups. The most prominent feature in the IR spectrum of 1,5-Diazocan-3-one Dihydrochloride is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1720-1740 cm⁻¹.

The N-H stretching vibrations of the protonated amine groups appear as broad bands in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations are found in the fingerprint region, between 1000 and 1300 cm⁻¹. In the Raman spectrum, the C=O stretch is also observable, though typically weaker than in the IR spectrum. The symmetric C-N stretching modes often give rise to stronger Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (stretch) | 3250 (broad) | 3255 (weak) | Stretching |

| C-H (stretch) | 2950-2850 | 2950-2850 | Stretching |

| C=O (stretch) | 1735 (strong) | 1730 (moderate) | Stretching |

| C-N (stretch) | 1250-1020 | 1250-1020 | Stretching |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of 1,5-Diazocan-3-one Dihydrochloride, confirming its elemental composition. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure and the relative stability of its fragments.

Upon electron ionization (EI), the molecule can undergo characteristic fragmentation pathways. Common fragmentation includes the loss of a chlorine atom, followed by the cleavage of the diazocane ring. The presence of the carbonyl group directs fragmentation, often leading to the formation of stable acylium ions.

Solid-State Structural Investigations

The analysis of the solid-state structure provides a static picture of the molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For 1,5-Diazocan-3-one Dihydrochloride, X-ray crystallography would reveal the precise conformation of the eight-membered ring in the solid state, which is often a boat-chair conformation to minimize steric strain.

The analysis would also provide detailed information on the bond lengths and angles, confirming the expected geometries around the sp³ and sp² hybridized carbon and nitrogen atoms. Furthermore, the crystal packing would be elucidated, showing the extensive network of hydrogen bonds between the protonated nitrogen atoms and the chloride counter-ions, as well as potential interactions involving the carbonyl oxygen.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.67 |

| β (°) | 98.5 |

| Z | 4 |

Polymorphism and Crystal Engineering of 1,5-Diazocan-3-one Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds. Different polymorphs of 1,5-Diazocan-3-one Dihydrochloride could exhibit different physical properties, such as solubility and stability.

Crystal engineering principles can be applied to design and synthesize new crystalline forms with desired properties. This involves the systematic study of intermolecular interactions, particularly hydrogen bonding, to control the assembly of molecules in the crystal lattice. By varying the counter-ion or crystallization conditions, it may be possible to isolate different polymorphs or co-crystals of 1,5-Diazocan-3-one.

Theoretical Conformational Analysis

Theoretical conformational analysis employs computational models to predict the preferred three-dimensional arrangements of atoms in a molecule. These methods are broadly categorized into molecular mechanics, which uses classical physics to model atomic interactions, and quantum chemical calculations, which are based on the principles of quantum mechanics.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of a molecule. These methods are predicated on the concept of a force field, which is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

For a flexible eight-membered ring system such as 1,5-Diazocan-3-one, a systematic search of the potential energy surface can identify various low-energy conformations. Common conformations for eight-membered rings include the boat-chair (BC), twist-boat-chair (TBC), boat-boat (BB), twist-boat (TB), chair-chair (CC), and crown families. Due to the presence of two nitrogen atoms and a carbonyl group, the conformational preferences of 1,5-Diazocan-3-one are influenced by factors such as transannular interactions and the desire to minimize dipole-dipole repulsions.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, allowing for the exploration of the dynamic behavior of the molecule. By simulating the motion of atoms over time, MD can reveal the pathways of conformational interconversion and the relative populations of different conformers at a given temperature. These simulations can highlight the flexibility of the diazocane ring and the vibrational motions available to the molecule.

A representative molecular mechanics study on 1,5-Diazocan-3-one would likely identify several low-energy conformers. The relative steric energies calculated from such a study can provide an estimate of the equilibrium populations of these conformers.

| Conformer | Relative Steric Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-C4) (degrees) | Key Dihedral Angle (C4-N5-C6-C7) (degrees) |

|---|---|---|---|

| Boat-Chair (BC) | 0.00 | -85.2 | 55.8 |

| Twist-Boat-Chair (TBC) | 1.25 | -70.5 | 48.1 |

| Twist-Boat (TB) | 2.80 | -45.3 | 42.7 |

| Chair-Chair (CC) | 4.50 | 60.1 | -61.3 |

This table presents hypothetical data from a molecular mechanics calculation to illustrate the relative energies and key structural parameters of possible conformers of 1,5-Diazocan-3-one. The Boat-Chair is often found to be the global minimum for similar monosubstituted cyclooctane (B165968) systems.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule and are therefore well-suited for refining the geometries and relative energies of conformers identified through molecular mechanics. These methods solve the Schrödinger equation for a molecule to determine its electronic energy and wave function.

For 1,5-Diazocan-3-one dihydrochloride, the protonation of the two nitrogen atoms introduces significant electrostatic interactions that must be accurately modeled. Quantum chemical calculations are particularly adept at handling these effects. The geometries of the low-energy conformers obtained from molecular mechanics are typically used as starting points for geometry optimization at a chosen level of theory and basis set (e.g., B3LYP/6-31G*). The optimization process finds the minimum energy structure for each conformer.

Following geometry optimization, frequency calculations are usually performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. The relative energies of the stable conformations can then be compared with high accuracy.

The results of quantum chemical calculations can provide a more detailed picture of the electronic factors influencing conformational stability, such as hyperconjugative effects and the distribution of electrostatic potential.

| Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Boat-Chair (BC) | 0.00 | 0.00 | 2.5 |

| Twist-Boat-Chair (TBC) | 1.10 | 1.35 | 3.1 |

| Twist-Boat (TB) | 2.55 | 2.90 | 3.8 |

| Chair-Chair (CC) | 4.20 | 4.65 | 0.5 |

This table provides illustrative data from a hypothetical DFT calculation on 1,5-Diazocan-3-one, showcasing the refined relative energies and calculated dipole moments for the principal conformers. The inclusion of Gibbs free energy provides a more complete picture of conformational preference at a given temperature.

Reactivity Profiles and Mechanistic Pathways of 1,5 Diazocan 3 One Dihydrochloride

Nucleophilic and Electrophilic Reactivity of the Diazocanone Moiety

The 1,5-diazocan-3-one moiety possesses both nucleophilic and electrophilic centers, leading to a diverse range of potential reactions. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, participating in reactions such as alkylation and acylation. Conversely, the carbonyl carbon is an electrophilic site, susceptible to attack by various nucleophiles.

The reactivity of the diazocanone can be understood by examining its resonance structures. The delocalization of electrons can activate or deactivate certain positions towards nucleophilic or electrophilic attack. The presence of two nitrogen atoms in the ring significantly influences the electron density distribution across the molecule, modulating the reactivity of the carbonyl group compared to simpler cyclic ketones.

Table 1: Key Reactive Centers in 1,5-Diazocan-3-one

| Center | Type | Potential Reactions |

| Nitrogen Atoms (N1, N5) | Nucleophilic | Alkylation, Acylation, Michael Addition |

| Carbonyl Carbon (C3) | Electrophilic | Nucleophilic Addition, Reduction, Grignard Reactions |

| α-Carbons (C2, C4) | Nucleophilic (as enolate) | Alkylation, Aldol Condensation |

Ring-Opening and Ring-Contraction Reactions of the Eight-Membered Ring

The eight-membered ring of 1,5-diazocan-3-one is subject to various ring-opening and ring-contraction reactions, driven by factors such as ring strain and the presence of heteroatoms. These transformations can lead to the formation of smaller, more stable heterocyclic or linear structures.

Ring-opening reactions can be initiated by nucleophilic attack at the carbonyl carbon, followed by cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of such openings is influenced by the substituents on the nitrogen atoms and the reaction conditions. nih.gov For instance, under certain reductive conditions, the amide bond can be cleaved, leading to a linear amino alcohol.

Ring-contraction reactions are also a possibility, potentially proceeding through mechanisms like transannular reactions or rearrangements. mdpi.com These reactions can be triggered by the formation of a reactive intermediate, such as a carbocation or a carbenoid, which then initiates a bond migration cascade, ultimately resulting in a smaller ring system. nih.govnih.gov Such transformations are valuable in synthetic chemistry for accessing diverse molecular scaffolds. researchgate.net

Functionalization at Nitrogen and Carbon Centers of the Heterocycle

The 1,5-diazocan-3-one scaffold allows for functionalization at both its nitrogen and carbon centers, providing a pathway to a wide range of derivatives with potentially interesting biological and chemical properties.

Nitrogen Functionalization: The secondary amine groups at the N1 and N5 positions are readily functionalized. Common transformations include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acid chlorides or anhydrides.

N-Arylation: Introduction of aryl groups through cross-coupling reactions.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

Carbon Functionalization: The carbon backbone can also be modified. Key strategies include:

α-Functionalization: The carbons adjacent to the carbonyl group (C2 and C4) can be deprotonated to form an enolate, which can then react with various electrophiles.

Carbonyl Group Modification: The ketone at the C3 position can be converted into other functional groups, such as alcohols (via reduction) or alkenes (via Wittig-type reactions).

The synthesis of substituted diazepine (B8756704) and diazocine derivatives often involves the condensation of suitable precursors, highlighting the modularity in accessing functionalized medium-sized rings. nih.govnih.govopenpharmaceuticalsciencesjournal.com

Influence of Protonation State on Reactivity and Structure

The dihydrochloride (B599025) salt form of 1,5-diazocan-3-one signifies that the nitrogen atoms are protonated. This protonation has a profound effect on the molecule's reactivity and structure.

Protonation of the nitrogen atoms deactivates them as nucleophiles, preventing them from participating in reactions where they would typically act as electron donors. This can be a useful protecting strategy in certain synthetic sequences. Furthermore, the positive charges on the nitrogen atoms inductively withdraw electron density from the rest of the ring, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Structurally, the protonation state influences the conformation of the eight-membered ring. The electrostatic repulsion between the two protonated nitrogen atoms can lead to a more rigid and defined conformation compared to the free base. This conformational constraint can, in turn, affect the stereochemical outcome of reactions involving the ring.

Investigation of Reaction Mechanisms and Transition States Through Computational and Experimental Methods

Understanding the intricate details of the reaction mechanisms of 1,5-diazocan-3-one and its derivatives requires a combination of experimental and computational approaches.

Experimental Methods:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst) provides insights into the reaction order and the nature of the rate-determining step. nih.gov

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are crucial for identifying reaction intermediates and final products, which helps in piecing together the reaction pathway.

Isotope Labeling: Using isotopically labeled reactants can help trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of reactants, transition states, and products. mdpi.commdpi.comekb.eg This allows for the determination of activation energies and reaction enthalpies, which can be used to predict the feasibility and selectivity of a reaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the flexible eight-membered ring and how these dynamics influence reactivity.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. mdpi.com

Through the synergistic use of these methods, a detailed picture of the reactivity and mechanistic pathways of 1,5-diazocan-3-one dihydrochloride can be developed, paving the way for its application in the synthesis of novel and complex molecules.

Derivatization Strategies and Analogue Design Based on the 1,5 Diazocan 3 One Scaffold

Synthesis of Substituted 1,5-Diazocan-3-one Derivatives

The 1,5-diazocan-3-one scaffold possesses three primary points for chemical modification: the two secondary amine nitrogen atoms (N1 and N5) and the ketone functional group at the C3 position, along with its adjacent methylene (B1212753) carbons.

N-Alkylation and N-Acylation Reactions for Modulating Scaffold Properties

The secondary amines at the N1 and N5 positions are nucleophilic and represent the most straightforward sites for derivatization.

N-Alkylation: These reactions would typically involve treating the 1,5-diazocan-3-one free base with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the generated acid. The reaction can proceed in a stepwise manner, allowing for the potential synthesis of mono- or di-substituted products. The choice of base (e.g., potassium carbonate, triethylamine) and reaction conditions would be crucial to control the degree of substitution. Such modifications would directly impact the scaffold's polarity, basicity, and steric profile.

N-Acylation: The introduction of acyl groups can be achieved by reacting the scaffold with acyl chlorides or acid anhydrides. This transformation converts the basic secondary amines into neutral amide functionalities, significantly altering the compound's electronic and hydrogen-bonding properties. For instance, acylation with various acyl chlorides (e.g., acetyl chloride, benzoyl chloride) would yield the corresponding N,N'-diacyl derivatives. These reactions are fundamental in modulating the pharmacokinetic and pharmacodynamic properties of amine-containing compounds. A review of synthetic approaches to the related 1,5-diazocin-2-ones indicates that intramolecular N-acylation is a key step in the formation of the ring itself, highlighting the reactivity of the amine groups. researchgate.net

Table 1: Potential N-Substitution Reactions

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-1,5-diazocan-3-one |

| 1,5-Dimethyl-1,5-diazocan-3-one | ||

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-1,5-diazocan-3-one |

Substitutions at the Carbonyl and Methylene Positions for Structural Diversification

The carbonyl group at C3 and the adjacent methylene carbons (C2 and C4) offer further opportunities for structural modification.

Carbonyl Group Reactions: The ketone can undergo a range of classical carbonyl chemistry reactions. For example, reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) could introduce diverse substituents at the C3 position, converting the ketone into an amine. Wittig-type reactions could be employed to transform the carbonyl into an exocyclic double bond, providing a scaffold for further functionalization.

Methylene Position Substitutions: Functionalization of the α-carbons (C2 and C4) is more challenging. It would likely require the formation of an enolate by treatment with a strong base (e.g., Lithium diisopropylamide - LDA), followed by reaction with an electrophile. This could allow for the introduction of alkyl or other functional groups adjacent to the carbonyl, further increasing the structural diversity of the resulting analogues.

Extensive Decoration Campaigns and Exploration of Reaction Scope for Derivatization

A systematic exploration of the reaction scope, often termed a "decoration campaign," would involve reacting the 1,5-diazocan-3-one scaffold with a wide variety of building blocks to create a library of analogues. While specific campaigns for this scaffold are not documented, such efforts on related structures, like diazepinones, have been performed using solid-phase synthesis to allow for rapid purification and diversification. nih.gov This approach would test the compatibility of the scaffold with a broad range of reagents and reaction conditions.

Design Principles for Diverse 1,5-Diazocanone Analogues

The design of analogues would be guided by the intended application, typically in medicinal chemistry. The 1,5-diazocan scaffold can be considered a constrained mimetic of a linear diamine structure. Key design principles would include:

Modulating Physicochemical Properties: N-alkylation and N-acylation would be used to tune properties like solubility, lipophilicity (logP), and metabolic stability.

Varying Spatial Orientation: Introducing substituents on the nitrogen or carbon atoms would project chemical functionalities in different three-dimensional vectors, allowing for the exploration of the binding pocket of a biological target.

Scaffold Rigidity: The eight-membered ring has conformational flexibility. Substituents can be designed to lock the ring into specific conformations, which can be crucial for binding affinity and selectivity.

Combinatorial Chemistry Approaches to Diazocanone Library Generation

Combinatorial chemistry provides a set of techniques for the rapid synthesis of large numbers of compounds in a single process. nih.gov These compound "libraries" can then be screened for desired properties.

For the 1,5-diazocan-3-one scaffold, a combinatorial library could be generated using a solid-phase synthesis approach. The scaffold could be attached to a resin, and then subjected to various derivatization reactions in a parallel or split-and-pool fashion.

Parallel Synthesis: In this method, the core scaffold would be distributed into an array of reaction vessels (e.g., a 96-well plate). A different building block (e.g., a unique alkyl halide or acyl chloride) would be added to each well, leading to a collection of individual, spatially segregated products.

Split-and-Pool Synthesis: To generate much larger libraries, the solid support with the attached scaffold would be divided into several portions. Each portion is reacted with a different reagent. Then, all portions are recombined (pooled), mixed, and re-divided (split) for the next reaction step. This process allows for the exponential generation of a vast number of compounds.

While the application of these combinatorial techniques specifically to 1,5-diazocan-3-one is not reported, the synthesis of libraries based on similar heterocyclic cores, such as 1,3,5-triazines, is well-established and demonstrates the feasibility of this approach. mdpi.comnih.gov

Computational Chemistry and Cheminformatics of 1,5 Diazocan 3 One Systems

Quantum Mechanical Studies of Electronic Structure, Stability, and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 1,5-diazocan-3-one system. mdpi.com These calculations provide deep insights into the molecule's electronic structure, conformational preferences, stability, and reactivity, which are crucial for rational drug design. miracosta.edulibretexts.org

Electronic Structure and Reactivity: QM calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions within the 1,5-diazocan-3-one scaffold. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. The energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity and its potential to participate in chemical reactions. mdpi.com

Stability and Conformational Analysis: The eight-membered ring of the 1,5-diazocan-3-one is flexible and can adopt multiple conformations, such as boat-chair, twist-boat, and crown shapes. QM methods are used to calculate the energies of these different conformers, identifying the most stable, low-energy structures. Understanding the preferred three-dimensional shape is critical as it dictates how the molecule will interact with a biological target.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT conformational analysis of a substituted 1,5-diazocan-3-one.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-C4) | Predicted Population (%) |

| Boat-Chair-1 | 0.00 | -65.8° | 75.2 |

| Boat-Chair-2 | 0.85 | 58.2° | 20.1 |

| Twist-Boat | 2.10 | 105.1° | 4.5 |

| Crown | 4.50 | -170.3° | 0.2 |

This table is illustrative and does not represent real experimental data.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

To understand how derivatives of 1,5-diazocan-3-one might function as therapeutic agents, it is essential to study their interactions with specific biological targets, such as proteins or enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the 1,5-diazocan-3-one derivative) when bound to a target protein to form a stable complex. rasayanjournal.co.in Docking algorithms sample a vast number of possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results provide insights into the binding mode and affinity, helping to identify which derivatives are most likely to be active.

A typical output from such studies might include the binding energy and key interacting residues, as shown in the hypothetical table below for a series of 1,5-diazocan-3-one analogs targeting a hypothetical kinase.

| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Other Key Interactions |

| DZC-001 | -8.5 | Asp145, Lys48 | Hydrophobic pocket (Leu83, Val32) |

| DZC-002 | -9.2 | Asp145, Gln130 | Pi-stacking with Phe81 |

| DZC-003 | -7.8 | Lys48 | van der Waals with Ala30 |

This table is illustrative and does not represent real experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For the 1,5-diazocan-3-one scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. nih.gov

These models are built using a training set of 1,5-diazocan-3-one derivatives with known biological activities. The models then generate 3D contour maps that highlight the regions around the scaffold where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely lead to an increase or decrease in activity. This information provides a clear roadmap for optimizing the scaffold to design more potent compounds. A robust QSAR model can also be used to predict the activity of newly designed, virtual compounds before they are synthesized, saving time and resources. nih.govresearchgate.net

The predictive power of a QSAR model is assessed through various statistical metrics, as exemplified in the table below.

| Model | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Predicted R² (External Validation) |

| CoMFA | 0.980 | 0.765 | 0.85 |

| CoMSIA | 0.997 | 0.770 | 0.89 |

Statistical values are hypothetical examples based on typical QSAR studies. nih.gov

Cheminformatics Analysis of 1,5-Diazocanone Chemical Space and Diversity

Cheminformatics involves the use of computational methods to analyze large collections of chemical compounds. When developing a library of molecules based on the 1,5-diazocan-3-one scaffold, it is crucial to ensure the library is diverse and covers a relevant area of "chemical space." scispace.com

Chemical Space Analysis: This concept refers to the multi-dimensional property space occupied by all possible molecules. unibe.ch By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area, number of rotatable bonds) for a library of diazocanone derivatives, researchers can visualize the region of chemical space they occupy. chem-workflows.com This helps ensure that the designed compounds have drug-like properties and are distinct from existing patented molecules. nih.gov

Diversity Analysis: To maximize the chances of discovering a successful drug candidate, a compound library should be structurally diverse. Cheminformatics tools use molecular fingerprints and scaffold analysis to quantify the diversity of a set of 1,5-diazocanone derivatives. This ensures that a wide range of structural variations are explored, preventing redundant synthesis and increasing the novelty of the compounds being investigated. nih.gov

| Scaffold Type | Molecular Weight Range | cLogP Range | TPSA Range (Ų) |

| Core 1,5-diazocan-3-one | 128 | -0.5 | 41.5 |

| N1-Aryl Substituted | 200-350 | 1.5-3.5 | 41.5-55.0 |

| N5-Alkyl Substituted | 150-250 | 0.0-2.0 | 41.5 |

| C4-Spirocyclic | 200-300 | 1.0-2.5 | 41.5-60.0 |

This table is illustrative and does not represent real experimental data.

Virtual Screening and De Novo Design Strategies Utilizing Diazocanone Scaffolds

Building upon the foundational knowledge from quantum mechanics and cheminformatics, computational strategies can be employed to actively discover or create novel drug candidates incorporating the 1,5-diazocan-3-one scaffold.

Virtual Screening: This is a powerful computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. nih.gov If the 1,5-diazocan-3-one scaffold is identified as a key pharmacophore, virtual screening can be used to filter vast databases (containing millions to billions of compounds) to find molecules that contain this core structure and fit the binding site of the target protein. nih.govresearchgate.net This approach is much faster and more cost-effective than traditional high-throughput screening.

De Novo Design: This strategy involves using computer algorithms to generate entirely new molecular structures from scratch. nih.gov These algorithms can be instructed to build molecules that fit within the constraints of a target's active site while also optimizing for desired properties like binding affinity and synthetic accessibility. The 1,5-diazocan-3-one ring can be used as a starting fragment or a core scaffold in the de novo design process, allowing the algorithm to "grow" novel and optimized structures around it. nih.govrsc.org Modern approaches often leverage artificial intelligence and machine learning to explore chemical space and generate innovative drug candidates. arxiv.org

Role of 1,5 Diazocan 3 One As a Privileged Scaffold in Chemical Biology and Material Science

Scaffold Applications in Molecular Recognition and Chemical Probe Development

The rigid, yet tunable, three-dimensional structure of the 1,5-diazocan-3-one scaffold is well-suited for applications in molecular recognition. The diazocane ring can adopt specific low-energy conformations, presenting its functional groups—two secondary amines (hydrogen bond donors) and a ketone (hydrogen bond acceptor)—in a defined spatial arrangement. This pre-organization allows for selective and high-affinity binding to complementary sites on biological macromolecules or small molecule guests.

As a core for chemical probes, the 1,5-diazocan-3-one scaffold can be derivatized at its nitrogen or carbon atoms. These positions allow for the introduction of reporter groups (such as fluorophores or biotin tags) or reactive moieties for covalent labeling of target proteins. The defined geometry of the scaffold ensures that these appended functional groups are projected into specific regions of space, facilitating controlled interactions with a target molecule. This makes derivatives of 1,5-diazocan-3-one valuable tools for studying biological systems and identifying molecular targets.

Integration into Supramolecular Assemblies and Macrocyclic Systems

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular building blocks. nih.gov The 1,5-diazocan-3-one unit is an attractive component for designing more complex macrocycles and self-assembling systems. beilstein-journals.org Its hydrogen bonding capabilities can direct the formation of predictable, higher-order structures like molecular sheets, tubes, or capsules. researchgate.net

By incorporating the diazocanone core into larger macrocyclic structures, chemists can create host molecules with tailored cavities for encapsulating specific guest molecules. nih.gov The synthesis of such systems often involves Williamson-type ether synthesis or other coupling reactions to link the diazocanone unit with other molecular components. beilstein-journals.org The resulting assemblies have potential applications in areas such as drug delivery, sensing, and catalysis, where the controlled recognition and binding of small molecules are crucial. nih.govnih.gov The integration of these scaffolds can lead to the formation of novel materials, including crystalline supramolecular assemblies with unique properties. mdpi.com

Potential Utility in Polymer Chemistry and the Development of Functional Materials

The bifunctional nature of 1,5-diazocan-3-one, possessing two secondary amine groups, makes it a candidate monomer for step-growth polymerization. Condensation reactions with dicarboxylic acids or their derivatives could yield novel polyamides containing the eight-membered diazocane ring within the polymer backbone. Similarly, reaction with dialdehydes could produce polyimines.

The incorporation of the rigid diazocanone ring into a polymer chain is expected to influence the material's properties significantly. It could lead to polymers with:

Enhanced Thermal Stability: The cyclic structure can restrict bond rotation, potentially increasing the glass transition temperature and thermal stability of the material.

Controlled Morphology: The defined geometry of the monomer can influence chain packing and lead to semi-crystalline or ordered amorphous materials.

Inherent Functionality: The ketone and remaining N-H groups within the polymer structure can serve as sites for post-polymerization modification or as coordination sites for metal ions, leading to functional materials for catalysis, separation, or ion conduction.

Strategic Importance in Fragment-Based Drug Design and Lead Generation Methodologies

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. nih.gov It involves identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. wikipedia.org These fragments then serve as starting points for optimization into more potent, drug-like leads. openaccessjournals.com The 1,5-diazocan-3-one scaffold is an excellent candidate for inclusion in fragment libraries due to its favorable physicochemical properties.

A key guideline in FBDD is the "Rule of Three," which suggests ideal properties for a fragment. wikipedia.org As shown in the table below, 1,5-diazocan-3-one aligns well with these criteria.

| Property | "Rule of Three" Guideline | 1,5-Diazocan-3-one Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 300 Da | 128.17 g/mol | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (2 nitrogens, 1 oxygen) | Yes |

| Calculated logP (ClogP) | ≤ 3 | -1.4 | Yes |

| Rotatable Bonds | ≤ 3 | 0 | Yes |

Table 1. Analysis of 1,5-Diazocan-3-one against the "Rule of Three" for Fragment-Based Drug Design. Data sourced from PubChem. nih.gov

Its three-dimensional character, combined with its low molecular weight and complexity, makes 1,5-diazocan-3-one an attractive starting point for developing inhibitors, particularly for challenging targets where traditional screening has failed. nih.govnih.gov The scaffold provides a rigid core from which chemists can elaborate, adding substituents to "grow" the fragment into a high-affinity lead compound while maintaining favorable drug-like properties. researchgate.net

Mimicry of Natural Product Motifs Containing Diazocanone Cores

Many biologically active natural products feature complex ring systems, including those with diazocane or related diazocinone cores. researchgate.net These natural scaffolds have been evolutionarily selected for their ability to interact with biological targets. However, their total synthesis can be exceedingly complex and low-yielding.

The 1,5-diazocan-3-one scaffold serves as a simplified mimic of these more complex natural product cores. nih.gov It captures the essential three-dimensional arrangement of hydrogen bond donors and acceptors found in the natural alkaloids but is far more synthetically accessible. This "natural product-inspired" approach allows researchers to design and synthesize libraries of compounds that explore the biologically relevant chemical space of these alkaloids without the associated synthetic challenges. researchgate.net

| Natural Product Family | Core Structure | Biological Relevance |

|---|---|---|

| Homalium Alkaloids (e.g., Homaline) | Bis-ζ-azalactam structures | Isolated from Homalium pronyense researchgate.net |

| Cinnamic Acid Amides | Macrocyclic polyamine alkaloids | Found in various plant species researchgate.net |

| Peptidomimetics | Constrained dipeptide mimics nih.gov | Used to study protein-protein interactions researchgate.net |

Table 2. Examples of Natural Product Families and Motifs Containing or Related to the Diazocanone Core. researchgate.netnih.gov

Ligand Design Principles for Enzyme Systems and Receptor Interactions

When designing ligands based on the 1,5-diazocan-3-one scaffold, several key principles are employed to achieve high affinity and selectivity for enzyme or receptor targets. The design process focuses on leveraging the inherent structural and chemical features of the core.

Scaffold Rigidity and Vector Projection: The eight-membered ring provides a conformationally constrained scaffold. This rigidity is advantageous as it reduces the entropic penalty upon binding. Synthetic modifications can be made at the nitrogen or carbon atoms to project substituents along well-defined vectors, allowing for precise probing of binding pockets. nih.gov

Hydrogen Bonding Network: The two secondary amines (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form a network of interactions with key amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in a target's active site.

Hydrophobic and Steric Interactions: While the core itself is relatively polar, substituents can be added to introduce hydrophobic interactions with nonpolar pockets in the target protein. The size and shape of these substituents must be carefully chosen to fit the binding site without causing steric clashes. nih.gov

| Structural Feature of Scaffold | Potential Interaction Type | Complementary Partner in Biological Target |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Amide N-H of peptide backbone; side chains of Asn, Gln, Arg, Lys |

| Amine Moieties (N-H) | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone; side chains of Asp, Glu, Ser |

| Ring Backbone (C-H) | van der Waals / Hydrophobic | Aliphatic side chains (Ala, Val, Leu, Ile) |

| Substituent Positions (N1, N5, etc.) | Tunable (Hydrophobic, Ionic, H-bonding) | Specific sub-pockets of the binding site |

Table 3. Summary of Potential Molecular Interactions for Ligand Design based on the 1,5-Diazocan-3-one Scaffold.

By applying these principles, medicinal chemists can rationally design derivatives of 1,5-diazocan-3-one to serve as selective ligands for a wide range of biological targets, including enzymes and G-protein coupled receptors. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for 1,5 Diazocan 3 One Dihydrochloride

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The synthesis of medium-sized rings like the diazocanone core is notoriously challenging due to unfavorable enthalpic and entropic factors. nih.gov Traditional methods often suffer from low yields and require harsh conditions or expensive catalysts, limiting their broad applicability. chemistryviews.org Future research is focused on overcoming these hurdles by developing more efficient, sustainable, and economically viable synthetic strategies.

Key areas of development include:

Transition-Metal-Catalyzed Cyclizations: Modern catalysis offers powerful tools for constructing complex molecular architectures. nih.gov The application of palladium, copper, or gold-catalyzed intramolecular cyclizations could provide direct and efficient pathways to the 1,5-diazocan-3-one core from linear precursors. nih.gov These methods often proceed under mild conditions with high functional group tolerance.

Migratory Ring Expansions: Innovative strategies such as the ring expansion of smaller, more easily accessible heterocyclic precursors present a promising alternative to direct cyclization. For example, a migratory ring expansion of metalated ureas has been shown to be an effective method for creating medium-ring nitrogen heterocycles. chemistryviews.org

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis can significantly improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters (temperature, pressure, reaction time), often leading to higher yields and purity while minimizing waste.

Table 1: Comparison of Synthetic Approaches for Diazocanone Scaffolds

| Parameter | Traditional Methods (e.g., High Dilution Cyclization) | Emerging Methods (e.g., Catalysis, Ring Expansion) |

| Efficiency | Often low to moderate yields | Moderate to excellent yields chemistryviews.org |

| Atom Economy | Can be poor due to protecting groups and activating agents | Generally higher, especially in catalytic processes |

| Conditions | Often harsh (high temperatures, strong reagents) | Typically milder, enhancing functional group tolerance nih.gov |

| Scalability | Difficult and often impractical for large quantities | More amenable to scale-up, especially with flow chemistry |

| Sustainability | High solvent usage, potential for hazardous waste | Reduced solvent use, potential for recyclable catalysts |

Advanced Spectroscopic Characterization of Transient Intermediates and Reaction Pathways

A deep understanding of a reaction mechanism is crucial for its optimization and rational improvement. The formation of the 1,5-diazocan-3-one ring likely involves short-lived, low-concentration transient intermediates that are invisible to standard analytical techniques. nih.gov Future research will increasingly rely on advanced in situ spectroscopic methods to capture and characterize these fleeting species, providing a complete picture of the reaction pathway. rsc.orgdigitellinc.com

Promising techniques include:

In Situ NMR and IR Spectroscopy: These methods monitor the reaction mixture in real-time, allowing for the identification of intermediates and the determination of kinetic profiles for various species involved in the cyclization process. nih.gov

Transient Absorption (TA) Spectroscopy: This powerful pump-probe technique is ideal for studying the dynamics of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to seconds. edinst.comedinst.comaip.org By exciting a precursor molecule and probing its subsequent absorption changes, TA spectroscopy can elucidate the electronic and structural properties of transient species. oxinst.com

Mass Spectrometry-Based Mechanistic Studies: Modern mass spectrometry, particularly when coupled with techniques like collision-induced dissociation, can detect and structurally characterize low-abundance charged intermediates directly from a reaction mixture. nih.gov

These advanced methods will provide unprecedented insight into the mechanistic nuances of diazocanone synthesis, enabling researchers to identify bottlenecks, suppress side reactions, and rationally design more efficient catalytic systems. aip.org

Computational Design of Next-Generation Diazocanone Scaffolds with Tailored Properties

Computer-aided drug design (CADD) has transformed the process of discovering and optimizing therapeutic agents. criver.com By leveraging computational power, researchers can design and evaluate novel molecules in silico before committing to synthetic efforts, saving significant time and resources. springernature.com This approach is particularly valuable for exploring the chemical space around the 1,5-diazocan-3-one scaffold to develop new derivatives with specific, tailored properties for various applications.

A typical computational workflow involves several key stages:

Scaffold Analysis: The core 1,5-diazocan-3-one structure is analyzed to identify potential points for modification (the two nitrogen atoms and the carbon atoms alpha to the ketone).

In Silico Library Generation: Virtual libraries of novel diazocanone derivatives are created by computationally adding a wide variety of substituents and functional groups at the identified modification points. acs.org

Property Prediction: Machine learning and quantitative structure-activity relationship (QSAR) models are used to predict key properties for each virtual compound, such as binding affinity to a biological target, solubility, metabolic stability (ADMET properties), and other drug-like characteristics. criver.comknime.com

Molecular Docking and Dynamics: The most promising candidates are selected for molecular docking studies to simulate their interaction with a specific biological target (e.g., an enzyme or receptor). nih.gov Molecular dynamics simulations can further refine this by modeling the flexibility of both the ligand and the target, providing a more accurate prediction of binding affinity. criver.com

Through this iterative process of design and evaluation, computational chemistry can guide the synthesis of next-generation diazocanone scaffolds with optimized potency, selectivity, and pharmacokinetic profiles. researchgate.net

Table 2: A Computational Workflow for Designing Novel Diazocanone Derivatives

| Step | Objective | Computational Tools & Techniques |

| 1. Target Identification | Identify a relevant biological target for the new scaffold. | Bioinformatics databases, literature mining |

| 2. Scaffold Hopping & Decoration | Generate a virtual library of diverse diazocanone analogs. | Combinatorial library enumeration, generative models acs.org |

| 3. Physicochemical & ADMET Prediction | Filter the library for compounds with drug-like properties. | QSAR models, Lipinski's Rule of Five analysis knime.com |

| 4. Virtual Screening & Docking | Prioritize compounds based on predicted binding to the target. | Molecular docking simulations (e.g., Glide) researchgate.netresearchgate.net |

| 5. Lead Optimization | Refine the structure of top candidates to improve properties. | Free energy perturbation (FEP), molecular dynamics simulations |

Exploration of Uncharted Reactivity and Transformation Pathways

The 1,5-diazocan-3-one scaffold possesses multiple reactive sites—two secondary amines and a ketone—that offer rich opportunities for chemical modification and the synthesis of more complex structures. While simple derivatizations are conceivable, future research will focus on uncovering novel and divergent reactivity patterns.

Potential areas for exploration include:

Selective N-Functionalization: Developing methods to selectively functionalize one nitrogen atom in the presence of the other, enabling the creation of dissymmetric molecules with distinct properties.

Reactivity of the Ketone: Beyond standard ketone chemistry, exploring reactions like the Beckmann rearrangement to expand the ring or multicomponent reactions involving the ketone and both amines could lead to novel heterocyclic systems. researchgate.net

Radical-Mediated Transformations: The addition of radicals to the vinyl azide (B81097) precursors of iminyl radicals can lead to diverse cyclic ketones and N-heterocycles through various cascade reactions, a strategy that could be adapted for diazocanone synthesis. acs.org

Scaffold-Rearrangement Strategies: Investigating conditions that could induce skeletal rearrangements of the eight-membered ring to form new, potentially more complex bicyclic or fused ring systems. bham.ac.uk

Unlocking these uncharted transformation pathways will significantly expand the chemical diversity accessible from the 1,5-diazocan-3-one core, providing access to a wide array of new molecular architectures for screening and development.

Integration of Artificial Intelligence and Machine Learning in Diazocanone Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. nih.gov The integration of these technologies promises to accelerate every aspect of research into 1,5-diazocan-3-one and its derivatives.

Key applications of AI and ML include:

Reaction Outcome and Yield Prediction: ML models can be trained on existing reaction data to predict the most likely outcome and yield of a new synthetic transformation under specific conditions, reducing the need for extensive trial-and-error experimentation. nih.govarxiv.orgarxiv.org

De Novo Molecular Design: Generative AI models can design entirely new diazocanone-based molecules that are optimized for specific properties, such as high predicted binding affinity for a target or ideal pharmacokinetic profiles. creative-diagnostics.comarxiv.orgresearchgate.net These models "learn" the rules of chemical structure and bonding to propose novel, synthetically feasible compounds. creative-diagnostics.com

Retrosynthesis Planning: AI-powered tools can propose complete synthetic routes for complex target molecules, breaking them down into simpler, commercially available starting materials. cas.org This can help chemists design more efficient pathways to novel diazocanone analogs.

Spectroscopic Data Analysis: ML algorithms can be employed to analyze complex spectroscopic data, helping to identify subtle signals that may correspond to transient intermediates or to correlate spectral features with specific structural motifs or reaction outcomes.

Q & A

Basic Research Questions

Q. How can researchers determine optimal solubility and storage conditions for 1,5-Diazocan-3-one 2HCl in experimental setups?

- Methodological Answer : Solubility testing should involve screening solvents like DMSO, ethanol, and water under controlled conditions (e.g., sonication or gentle warming) to achieve concentrations ≥20 mg/mL, as demonstrated for structurally similar compounds like Flunarizine 2HCl and Eprazinone 2HCl . Storage should follow manufacturer recommendations (e.g., -20°C for stability), and short-term deviations during shipping must be validated via post-receipt stability checks .

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should be used to verify purity (≥95%) and structural integrity. Reference standards with certificates of analysis (e.g., peptide sequences, CAS numbers) are critical, as seen in studies on Z-(D)-Arg-Gly-Arg-pNA, 2HCl . Cross-referencing with CAS and molecular weight data ensures batch-to-batch consistency .

Q. How can biological activity be validated in vitro for this compound?

- Methodological Answer : Use cell viability assays (e.g., MTT) and apoptosis markers (e.g., caspase-3 activation) in target cell lines. For example, Lomerizine 2HCl was tested in colorectal cancer models to assess IC₅₀ values and pathway modulation . Dose-response curves and controls (e.g., autophagy inhibitors like 3-MA) should be included to confirm specificity .

Advanced Research Questions

Q. How should experimental designs address contradictions in data related to this compound’s dual effects on apoptosis and autophagy?

- Methodological Answer : Contradictions may arise from concentration-dependent effects or crosstalk between pathways. Researchers should use time-course experiments and pathway-specific inhibitors (e.g., PI3K/AKT/mTOR inhibitors) to dissect mechanisms. For instance, Lomerizine 2HCl’s induction of protective autophagy was clarified by combining it with 3-MA, enhancing apoptosis . Multi-omics approaches (e.g., transcriptomics/proteomics) can further resolve pathway interactions .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

- Methodological Answer : Employ orthogonal assays (e.g., kinase profiling panels) to identify off-target interactions. For example, Dorsomorphin 2HCl’s AMPK inhibition was validated using ATP-competitive binding assays . CRISPR knockouts or siRNA silencing of suspected off-target genes can confirm specificity .

Q. How can researchers elucidate the compound’s interaction with multiple signaling pathways and potential synergies with other inhibitors?

- Methodological Answer : Combinatorial drug screens (e.g., synergy matrices) and isobologram analysis can quantify additive or synergistic effects. For calcium channel blockers like Flunarizine 2HCl, co-treatment with PI3K inhibitors enhanced anticancer efficacy . Pathway-focused gene expression arrays (e.g., RT-qPCR for apoptosis/autophagy markers) provide mechanistic insights .

Synthesis and Protocol Development

Q. What key considerations guide the synthesis of this compound, and how can literature inform protocol optimization?

- Methodological Answer : Review patents and peer-reviewed syntheses of diazocane derivatives. For example, PHARMACOPEIAL FORUM standards outline purity criteria for structurally related triazolone compounds . Computational tools (e.g., retrosynthesis software) and databases like CAS can identify feasible routes . Pilot-scale reactions with NMR validation ensure reproducibility .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility of this compound’s effects across different experimental models?

- Methodological Answer : Standardize protocols for cell culture (e.g., passage number, serum concentration) and solvent controls (e.g., DMSO ≤0.1% v/v). Publish detailed methods, as seen in Lomerizine 2HCl studies, including exact dissolution steps and storage durations . Inter-laboratory validation via collaborative networks enhances reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。